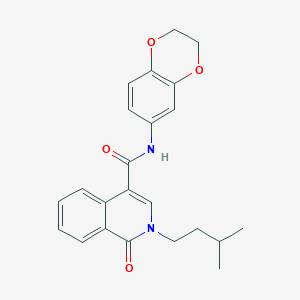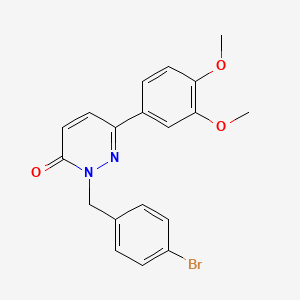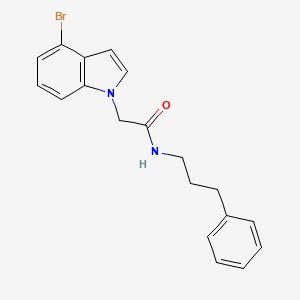![molecular formula C24H29N3O5 B11010426 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide](/img/structure/B11010426.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It’s a derivative of benzazepine , a bicyclic heterocycle with intriguing pharmacological potential. Our compound features a benzazepine core adorned with dimethoxy and dimethylamino substituents. The acetic acid moiety adds a dash of acidity to the mix.
Preparation Methods
Synthesis Routes:
Halocyclization Method:
Other Approaches:
Industrial Production: Unfortunately, information on large-scale industrial production remains elusive. Researchers, take note!
Chemical Reactions Analysis
Our compound is no wallflower; it dances through various reactions:
Oxidation: It might undergo oxidation, transforming those dimethoxy groups.
Reduction: Reduction reactions could alter the carbonyl functionality.
Substitution: The dimethylamino group could be swapped out.
Common Reagents: Think , , and .
Major Products: These depend on reaction conditions, but expect modified versions of our compound.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use it as a scaffold for novel compounds.
Drug Discovery: Its unique structure inspires drug development.
Pharmacology: Investigate its effects on receptors, enzymes, or cellular pathways.
Therapeutics: Could it treat neurological disorders? Cardiovascular issues? Cancer? The possibilities are tantalizing.
Fine Chemicals: Our compound might find its way into specialty chemicals.
Materials Science: Explore its properties for coatings, polymers, or catalysts.
Mechanism of Action
Targets: It likely interacts with specific proteins or receptors.
Pathways: Dive into signal transduction pathways, enzymatic cascades, or metabolic routes.
Comparison with Similar Compounds
Uniqueness: Our compound stands out due to its benzazepine core and specific substituents.
Similar Compounds: Explore related structures like 2-bromo-methyl-N-isopropyl-7,8-dimeth-oxy-1,2-dihydro-1,3-oxazolo[3,2-a] and 4-hydroxy-2-quinolones .
Properties
Molecular Formula |
C24H29N3O5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-[2-(dimethylamino)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H29N3O5/c1-26(2)11-12-32-20-7-5-19(6-8-20)25-23(28)16-27-10-9-17-13-21(30-3)22(31-4)14-18(17)15-24(27)29/h5-10,13-14H,11-12,15-16H2,1-4H3,(H,25,28) |
InChI Key |
YMLSFIJCERLDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11010355.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11010358.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B11010360.png)

![Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11010375.png)
![6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11010378.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11010384.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11010391.png)
![4-tert-butyl-6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B11010398.png)
![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010408.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11010417.png)
